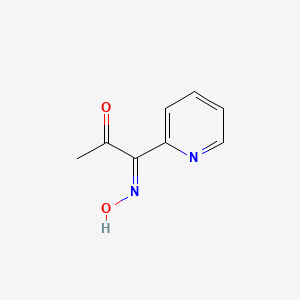

(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one

Description

Table 1: Alternative Designations for this compound

These synonyms emphasize functional groups (e.g., "oxime") or structural features (e.g., "acetylpyridyl") and are context-dependent. For instance, "acetylpyridylketoxime" highlights the ketoxime moiety and pyridine ring, while systematic names prioritize substituent positions.

Structural Relationship to Pyridyl Ketoxime Derivatives

This compound belongs to the pyridyl ketoxime family, characterized by a ketoxime group (=N–OH) attached to a pyridine ring. Its structure aligns with derivatives like di-2-pyridyl ketone oxime (CAS 1562-95-4) and phenyl 2-pyridyl ketoxime (PPKO), which share a pyridyl-oxime core.

Key Structural Features:

- Pyridine Ring Orientation : The pyridin-2-yl group positions the nitrogen atom ortho to the ketoxime, enabling intramolecular interactions that stabilize the Z configuration.

- Ketoxime Reactivity : The C=N–OH group participates in metal coordination, as seen in manganese complexes of di-2-pyridyl ketone oxime, where the oxime acts as a bidentate ligand.

- Functionalization Potential : The methyl group adjacent to the ketoxime allows for further derivatization, such as O-alkylation to form ethers with biological activity.

Compared to analogues like PPKO, which induces cellular senescence via reactive oxygen species modulation, this compound exhibits simpler substitution patterns but retains the capacity for hydrogen bonding and metal chelation. This structural simplicity makes it a versatile intermediate in synthesizing pharmacologically active oxime ethers.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(1Z)-1-hydroxyimino-1-pyridin-2-ylpropan-2-one |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-4-2-3-5-9-7/h2-5,12H,1H3/b10-8+ |

InChI Key |

NEQMJYRELXINBD-CSKARUKUSA-N |

Isomeric SMILES |

CC(=O)/C(=N\O)/C1=CC=CC=N1 |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

Base-Catalyzed Condensation

The most widely reported method involves reacting pyridine-2-carbaldehyde with hydroxylamine hydrochloride in ethanol or methanol under basic conditions (sodium hydroxide or potassium carbonate). The reaction proceeds via oxime intermediate formation, followed by tautomerization to the (Z)-isomer.

Reaction Conditions:

- Molar ratio: 1:1 (aldehyde : hydroxylamine hydrochloride)

- Temperature: 60–80°C

- Time: 4–12 hours

- Yield: 55–75%

Mechanism:

Catalytic Methods

Ruthenium Pincer Catalysis

A Ru-catalyzed approach enables direct coupling of pyridine-2-methanol with hydroxylamine hydrochloride, bypassing aldehyde intermediates. This method offers higher atom economy (85–95% yield) and shorter reaction times (2–4 hours).

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Ru-MACHO® (0.5–1 mol%) |

| Solvent | Toluene |

| Temperature | 100–120°C |

| Pressure | 1–2 bar H₂ |

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems (water/organic solvent), achieving 80–89% yield at room temperature.

Industrial-Scale Production

Solvent-Free and Green Chemistry Approaches

Analytical Validation of Synthetic Products

Comparative Efficiency of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Base-catalyzed | 55–75 | 4–12 h | Moderate |

| Ru catalysis | 85–95 | 2–4 h | High |

| Mechanochemical | 90–99 | 0.25–0.5 h | Low |

| Continuous flow | 90–95 | 0.5–1 h | High |

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one has shown promising biological activities, particularly in antimicrobial and anticancer research. Its ability to form hydrogen bonds with biological molecules suggests potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Case Study: Anticancer Activity

Research indicates that compounds with similar structural features may inhibit specific enzymes involved in cancer progression. For instance, studies on related compounds have demonstrated their efficacy against various cancer cell lines by disrupting critical signaling pathways .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with transition metals. The hydroxyimino group can coordinate through nitrogen or oxygen atoms, allowing for the design of metal complexes with tailored properties for catalysis or material science applications.

Table 1: Coordination Complexes Formed with this compound

| Metal Ion | Type of Complex | Application Area |

|---|---|---|

| Cu(II) | Square Planar | Catalysis |

| Ni(II) | Octahedral | Material Science |

| Co(II) | Tetrahedral | Biological Studies |

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its properties enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices improves their thermal resistance and mechanical properties significantly compared to traditional materials .

Analytical Chemistry

The compound serves as a reagent in analytical techniques for detecting and quantifying various substances. Its unique chemical structure allows it to interact selectively with target analytes, facilitating more accurate measurements in complex mixtures .

Research continues to explore the biological mechanisms underlying the activity of this compound. Studies have shown that its interactions with enzymes can modulate their activities, influencing metabolic pathways crucial for maintaining cellular homeostasis .

Mechanism of Action

The mechanism of action of (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridinyl ring can participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table summarizes key structural and commercial differences between (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one and five analogous pyridine-based compounds from the Combi-Blocks catalog.

| Compound Name | CAS Number | Purity | Key Substituents/Functional Groups | MFCD Code |

|---|---|---|---|---|

| This compound | 65882-98-6 | 95% | Hydroxyimino (-NOH), propan-2-one | MFCD26397236 |

| 2-Hydroxy-3-iodo-5-methylpyridine (QB-4956) | 313678-93-2 | 98% | 2-hydroxy, 3-iodo, 5-methyl | MFCD09037469 |

| 3-Hydroxy-2-iodo-6-methylpyridine (OR-1408) | 23003-30-7 | 97% | 3-hydroxy, 2-iodo, 6-methyl | MFCD00006246 |

| 2-Hydroxy-5-iodonicotinonitrile (PY-7808) | 766515-33-7 | 96% | 2-hydroxy, 5-iodo, nitrile (-CN) | MFCD11044303 |

| 2-Hydroxy-5-iodopyridine (OR-4182) | 13472-79-2 | 97% | 2-hydroxy, 5-iodo | MFCD00234058 |

| 2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine (ST-6398) | 300851-88-1 | 95% | 2-hydroxy, 3-iodo, 5-trifluoromethyl (-CF₃) | MFCD02691200 |

Structural and Functional Analysis

a. Substituent Positioning and Electronic Effects

- The Z-configuration may further influence steric interactions .

- Iodo-Substituted Derivatives : Compounds like QB-4956 and OR-4182 contain iodine at positions 3 or 5, which are favorable for halogen-bonding or cross-coupling reactions (e.g., Suzuki-Miyaura). The 98% purity of QB-4956 suggests high suitability for precision syntheses .

b. Steric and Purity Considerations

- The methyl groups in QB-4956 and OR-1408 may improve solubility in nonpolar solvents, whereas the trifluoromethyl group in ST-6398 adds both steric bulk and metabolic stability.

- The target compound’s 95% purity is slightly lower than others (e.g., QB-4956 at 98%), which may necessitate additional purification steps for sensitive applications .

Research Implications and Limitations

While structural comparisons highlight functional group diversity, detailed pharmacological or catalytic data for these compounds remain scarce. Further studies are required to explore:

- The role of the hydroxyimino group in metal coordination.

- Comparative reactivity of iodo-substituted derivatives in cross-coupling reactions.

- The impact of purity variations on synthetic yields.

Biological Activity

(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, also known by its CAS number 65882-98-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 164.16 g/mol. The compound features a hydroxyimino group attached to a pyridine ring, which contributes to its unique chemical properties.

Synthesis Method:

The synthesis typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Common reagents include:

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Ethanol or methanol

This reaction yields an oxime intermediate that is converted into the final product. In industrial settings, methods are optimized for scalability and yield, often utilizing continuous flow reactors to enhance efficiency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It interacts with biological molecules through hydrogen bonding and other non-covalent interactions, influencing various biochemical pathways.

A study highlighted its effectiveness against various bacterial strains, demonstrating moderate activity against Staphylococcus aureus and Escherichia coli using the agar well diffusion method. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In the realm of cancer research, this compound has shown promising antiproliferative effects. Investigations revealed that it exhibits cytotoxic activity against several cancer cell lines, including non-small cell lung cancer cells (A549 and NCI-H522). The compound does not modulate cell cycle distribution but demonstrates cytostatic properties .

Case Study:

In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in cancer cell lines, with IC values indicating potent activity at low micromolar concentrations .

The mechanism of action for this compound appears to involve:

- Binding Affinity: The hydroxyimino group facilitates the formation of hydrogen bonds with target biomolecules.

- Modulation of Enzyme Activities: The pyridinyl moiety may influence enzyme activities or signal transduction pathways critical for tumor growth and proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and biological activities compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyridine-2-carbaldehyde oxime | Contains an oxime functional group | Moderate antimicrobial |

| Pyridine-2-carboxaldehyde | Features a carboxaldehyde group | Limited bioactivity |

| Pyridine-2-carboxylic acid | Contains a carboxylic acid functional group | Low anticancer activity |

What distinguishes this compound from these compounds is its unique combination of functional groups that enhance its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.